Dichloro(diazo)methane
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Overview
Description
Dichloro(diazo)methane is an organic compound with the formula CHCl2N2. It is a member of the diazo compounds, which are characterized by the presence of two linked nitrogen atoms (N=N) attached to a carbon atom. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Dichloro(diazo)methane can be synthesized through several methods. One common method involves the reaction of chloroform (CHCl3) with potassium hydroxide (KOH) and hydrazine hydrate (N2H4·H2O). The reaction proceeds as follows:
[ \text{CHCl}_3 + \text{KOH} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{CHCl}_2\text{N}_2 + \text{KCl} + \text{H}_2\text{O} ]
This reaction is typically carried out under controlled conditions to ensure the safe handling of the reactive intermediates .
Chemical Reactions Analysis
Dichloro(diazo)methane undergoes various types of chemical reactions, including:
Cyclopropanation: It reacts with alkenes to form cyclopropane derivatives. This reaction is facilitated by the formation of a carbene intermediate.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include transition metal catalysts, bases, and oxidizing or reducing agents .
Scientific Research Applications
Dichloro(diazo)methane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including cyclopropanes and other carbocyclic structures.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of complex molecules with potential therapeutic properties.
Material Science: this compound is used in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: It is utilized in biochemical research to study enzyme mechanisms and protein modifications
Mechanism of Action
The mechanism of action of dichloro(diazo)methane involves the generation of a carbene intermediate. This intermediate is highly reactive and can insert into various chemical bonds, including C-H, N-H, and O-H bonds. The formation of the carbene intermediate is driven by the release of nitrogen gas (N2), which is a stable molecule .
Comparison with Similar Compounds
Dichloro(diazo)methane can be compared with other diazo compounds, such as diazomethane (CH2N2) and ethyl diazoacetate (C4H6N2O2). While all these compounds contain the diazo group, this compound is unique due to the presence of two chlorine atoms, which influence its reactivity and stability. Similar compounds include:
Diazomethane (CH2N2): The simplest diazo compound, used primarily as a methylating agent.
Ethyl Diazoacetate (C4H6N2O2): Used in cyclopropanation and other organic synthesis reactions.
Diazo(diphenyl)methane (C13H10N2): Employed in the synthesis of various organic compounds
Properties
CAS No. |
86170-91-4 |
---|---|
Molecular Formula |
CCl2N2 |
Molecular Weight |
110.93 g/mol |
IUPAC Name |
dichloro(diazo)methane |
InChI |
InChI=1S/CCl2N2/c2-1(3)5-4 |
InChI Key |
IJFNLTLNVPQYLD-UHFFFAOYSA-N |
Canonical SMILES |
C(=[N+]=[N-])(Cl)Cl |
Origin of Product |
United States |
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